Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester
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Overview
Description
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, specific reaction conditions and reagents would be tailored to introduce the carbamate group and the propan-2-yl substituent.
Industrial Production Methods
Industrial production of indole derivatives can involve various catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize the synthesis of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect pathways involved in cell signaling, apoptosis, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Methyl (1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to its specific functional groups and the combination of the indole ring with a carbamate moiety.
Properties
CAS No. |
89159-83-1 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-9(15-13(16)17-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
FZXXTZQPPDGKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC |
Origin of Product |
United States |
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